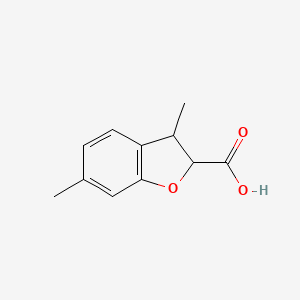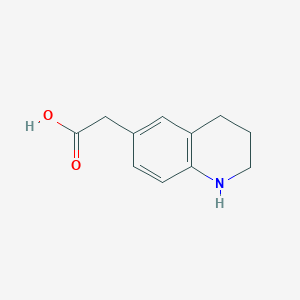
(R)-Alpha-allyl-proline,HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Alpha-allyl-proline, HCl is a chiral amino acid derivative that has garnered interest in various fields of research due to its unique structural and functional properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-Alpha-allyl-proline, HCl typically involves the following steps:
Starting Material: The synthesis begins with the commercially available ®-proline.
Allylation: The ®-proline undergoes an allylation reaction where an allyl group is introduced. This step often involves the use of allyl bromide in the presence of a base such as sodium hydride.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-Alpha-allyl-proline, HCl is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
®-Alpha-allyl-proline, HCl can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The compound can be reduced to remove the allyl group, yielding ®-proline.
Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (mCPBA) for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the allyl group.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products
Epoxides: Formed through oxidation of the allyl group.
Alcohols: Resulting from partial oxidation.
Substituted Prolines: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
®-Alpha-allyl-proline, HCl has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme-substrate interactions and protein engineering.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which ®-Alpha-allyl-proline, HCl exerts its effects is primarily through its interaction with biological molecules. The allyl group can participate in various chemical reactions, making the compound a versatile intermediate in biochemical pathways. The molecular targets include enzymes and receptors that recognize the proline moiety, facilitating specific biochemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-Alpha-allyl-proline, HCl: The enantiomer of ®-Alpha-allyl-proline, HCl with similar properties but different biological activity.
®-Proline: The parent compound without the allyl group.
®-Alpha-methyl-proline, HCl: A similar compound with a methyl group instead of an allyl group.
Uniqueness
®-Alpha-allyl-proline, HCl is unique due to the presence of the allyl group, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C8H14ClNO2 |
|---|---|
Poids moléculaire |
191.65 g/mol |
Nom IUPAC |
(2R)-1-prop-2-enylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-2-5-9-6-3-4-7(9)8(10)11;/h2,7H,1,3-6H2,(H,10,11);1H/t7-;/m1./s1 |
Clé InChI |
OXIPWMWSVJMAQA-OGFXRTJISA-N |
SMILES isomérique |
C=CCN1CCC[C@@H]1C(=O)O.Cl |
SMILES canonique |
C=CCN1CCCC1C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


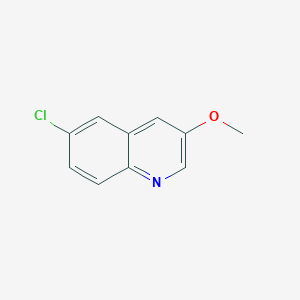
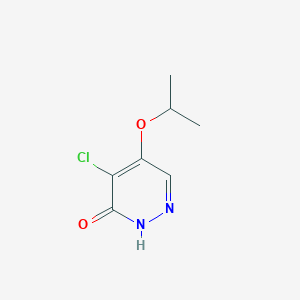
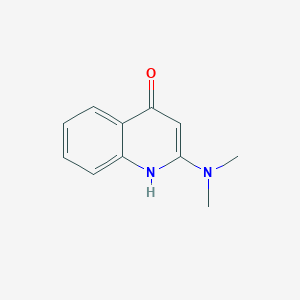
![5-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11904761.png)
![6,7,8,9-Tetrahydropyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one](/img/structure/B11904762.png)
![2-[(1,2,3,4-Tetrahydronaphthalen-1-yl)oxy]ethan-1-ol](/img/structure/B11904766.png)
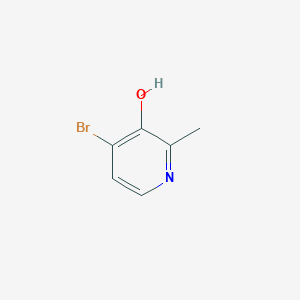

![1,2,3,4-Tetrahydropyrazino[1,2-a]indol-7-ol](/img/structure/B11904782.png)

